molecular formula C17H12N4O6 B11712157 Methyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate

Methyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate

Cat. No.: B11712157
M. Wt: 368.30 g/mol
InChI Key: TYMUHWYHFSHZAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring substituted with nitro groups and an amino group linked to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate typically involves multiple steps, starting from commercially available starting materials One common synthetic route includes the nitration of quinoline to introduce nitro groups at the 5 and 7 positionsThe final step involves the esterification of the amino-substituted quinoline with methyl 4-aminobenzoate under acidic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and esterification reactions to ensure high yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino-substituted quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent due to its quinoline core.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.

    Industry: Used in the development of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of Methyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate involves its interaction with various molecular targets. The nitro groups and quinoline ring play a crucial role in its biological activity. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit enzymes involved in DNA replication and repair, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: A simpler analog without the quinoline ring and nitro groups.

    5,7-Dinitroquinoline: Lacks the amino and benzoate ester groups.

    Quinoline derivatives: Various derivatives with different substituents on the quinoline ring.

Uniqueness

Methyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate is unique due to the combination of its quinoline core, nitro groups, and benzoate ester. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C17H12N4O6

Molecular Weight

368.30 g/mol

IUPAC Name

methyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate

InChI

InChI=1S/C17H12N4O6/c1-27-17(22)10-4-6-11(7-5-10)19-16-14(21(25)26)9-13(20(23)24)12-3-2-8-18-15(12)16/h2-9,19H,1H3

InChI Key

TYMUHWYHFSHZAF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=C(C=C(C3=C2N=CC=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.